molecular formula C11H14 B097358 1,6-Dimethylindan CAS No. 17059-48-2

1,6-Dimethylindan

Cat. No. B097358
CAS RN: 17059-48-2
M. Wt: 146.23 g/mol
InChI Key: UVRVNMDNGVIBGM-UHFFFAOYSA-N
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Description

1,6-Dimethylindan is an organic compound with a molecular formula of C12H14. It is a bicyclic aromatic hydrocarbon that has been used in scientific research for its unique properties.

Mechanism Of Action

The mechanism of action of 1,6-dimethylindan is not fully understood. However, it is believed to act by scavenging free radicals and inhibiting the production of pro-inflammatory cytokines. It has also been found to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase.

Biochemical And Physiological Effects

1,6-Dimethylindan has been found to have several biochemical and physiological effects. It has been shown to increase the levels of glutathione, an important antioxidant in the body. It has also been found to decrease the levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha and interleukin-1 beta. Additionally, it has been shown to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase.

Advantages And Limitations For Lab Experiments

One of the advantages of using 1,6-dimethylindan in lab experiments is its antioxidant and anti-inflammatory properties. These properties make it a potential therapeutic agent for various diseases. Another advantage is its ability to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase. However, one limitation of using 1,6-dimethylindan in lab experiments is its potential toxicity. Further studies are needed to determine the safe dosage and potential side effects of this compound.

Future Directions

There are several future directions for the study of 1,6-dimethylindan. One direction is the investigation of its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another direction is the study of its potential use as an antioxidant and anti-inflammatory agent in the treatment of other diseases such as cancer and cardiovascular disease. Additionally, further studies are needed to determine the safe dosage and potential side effects of this compound.
Conclusion
In conclusion, 1,6-dimethylindan is an organic compound that has been used extensively in scientific research for its unique properties. It has been found to exhibit antioxidant and anti-inflammatory properties, making it a potential therapeutic agent for various diseases. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Further studies are needed to determine the safe dosage and potential side effects of this compound.

Synthesis Methods

The synthesis of 1,6-dimethylindan can be achieved by several methods. One of the most common methods is the Friedel-Crafts alkylation of indan using a methylating agent. This method involves the reaction of indan with a mixture of aluminum trichloride and methyl chloride. Another method involves the reaction of 1,6-dimethylnaphthalene with aluminum chloride and hydrogen chloride gas. Both methods have been used successfully in the synthesis of 1,6-dimethylindan.

Scientific Research Applications

1,6-Dimethylindan has been used extensively in scientific research for its unique properties. It has been found to exhibit antioxidant and anti-inflammatory properties, making it a potential therapeutic agent for various diseases. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

CAS RN

17059-48-2

Product Name

1,6-Dimethylindan

Molecular Formula

C11H14

Molecular Weight

146.23 g/mol

IUPAC Name

1,6-dimethyl-2,3-dihydro-1H-indene

InChI

InChI=1S/C11H14/c1-8-3-5-10-6-4-9(2)11(10)7-8/h3,5,7,9H,4,6H2,1-2H3

InChI Key

UVRVNMDNGVIBGM-UHFFFAOYSA-N

SMILES

CC1CCC2=C1C=C(C=C2)C

Canonical SMILES

CC1CCC2=C1C=C(C=C2)C

Origin of Product

United States

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